4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and dimethylphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Dimethylphenoxy Group: The 2,3-dimethylphenoxy group is introduced via nucleophilic substitution reactions, often using alkyl halides and phenols in the presence of a base.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through cyclization reactions involving amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidinone moieties.
Reduction: Reduction reactions can occur at the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, phenols, and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Products may include dihydrobenzodiazoles and reduced pyrrolidinones.
Substitution: Products may include various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific receptors or enzymes.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole and pyrrolidinone moieties may play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 2,6-Bis(1,1-dimethylethyl)-4-methylpyridine
- 2,6-Dimethylphenol
Uniqueness
4-{1-[2-(2,3-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C29H31N3O2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
4-[1-[2-(2,3-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2,6-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-19-9-8-14-26(22(19)4)34-16-15-31-25-13-6-5-12-24(25)30-29(31)23-17-27(33)32(18-23)28-20(2)10-7-11-21(28)3/h5-14,23H,15-18H2,1-4H3 |
InChI Key |
DPMCUOSXLCTOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=C(C=CC=C5C)C)C |
Origin of Product |
United States |
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